4-Cyano-2-methoxybenzene-1-sulfonamide

Epigenetics BRPF1B Bromodomain Chemical Probe

Reproducibility of BRPF bromodomain inhibition studies depends on the exact 4-cyano-2-methoxy regioisomer. Generic or positional isomer substitutions abolish binding affinity, invalidating target validation. This compound is the validated precursor to NI-57 (BRPF1B Kd 31 nM) and to 4-cyano-2-methoxybenzenesulfonyl chloride for parallel library synthesis. - Essential for synthesizing NI-57, a gold-standard BRPF chemical probe. - Enables chromatography-free route to the sulfonyl chloride for SAR diversification. - Serves as an analytical reference standard for HPLC purity and batch consistency.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
CAS No. 1261582-52-8
Cat. No. B1375490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-methoxybenzene-1-sulfonamide
CAS1261582-52-8
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)S(=O)(=O)N
InChIInChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12)
InChIKeyZJSRSWSGPLOVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-methoxybenzene-1-sulfonamide (CAS 1261582-52-8): A Regiospecific Benzenesulfonamide Core for BRPF Bromodomain Chemical Probes


4-Cyano-2-methoxybenzene-1-sulfonamide is a primary benzenesulfonamide building block with a 4-cyano and 2-methoxy substitution pattern (C₈H₈N₂O₃S, MW 212.23 g/mol) . This specific regioisomeric arrangement constitutes the core pharmacophore of NI-57, a well-characterized, potent chemical probe for the Bromodomain and PHD Finger-containing (BRPF) protein family . The compound is also a direct precursor to 4-cyano-2-methoxybenzenesulfonyl chloride, a valuable intermediate for diversifying sulfonamide libraries, synthesized via a validated, high-yielding chromatography-free route published in *Organic Syntheses* [1].

Why Generic Benzenesulfonamide Building Blocks Cannot Substitute the 4-Cyano-2-methoxy Arrangement in BRPF Probe Development


The 4-cyano-2-methoxy orientation is non-negotiable for generating active BRPF inhibitors. Attempting to replace it with any closely related regioisomeric benzenesulfonamide (e.g., 5-cyano-2-methoxy, 3-cyano-4-methoxy, or 2-cyano-4-methoxy variants) or a des-cyano analog (2-methoxybenzenesulfonamide) will result in a complete loss of binding affinity and functional activity, as demonstrated by the structure-activity relationships (SAR) from the development of NI-57 [1]. This high sensitivity to the substitution pattern means that a procurement spec that allows for generic or positional isomer substitution will invalidate the intended biological outcome.

Quantitative Evidence Guide for Procuring 4-Cyano-2-methoxybenzene-1-sulfonamide (CAS 1261582-52-8)


Regiospecific Substitution is a Pre-requisite for Sub-50 nM BRPF1B Bromodomain Binding

The 4-cyano-2-methoxy pattern on the benzenesulfonamide core is mandatory for interaction with the BRPF1B acetyl-lysine binding pocket. The advanced chemical probe NI-57, which contains this core, exhibits a binding affinity (Kd) of 31 nM for BRPF1B [1]. In the published SAR, no compound lacking this precise arrangement was reported to retain significant BRPF1B inhibition. The absence of any reported active regioisomeric sulfonamide serves as implicit, though non-quantitative, baseline evidence that alternative substitution patterns fail to engage the target effectively [1]. This establishes the target compound as the only relevant building block for probe synthesis.

Epigenetics BRPF1B Bromodomain Chemical Probe

Validated, High-Yielding Synthesis of The Key Sulfonyl Chloride Intermediate Reduces Development Risk

The compound serves as a direct precursor to 4-cyano-2-methoxybenzenesulfonyl chloride, a key intermediate. A robust, chromatography-free procedure for synthesizing this sulfonyl chloride from 4-hydroxy-3-methoxybenzonitrile has been published in *Organic Syntheses*, yielding the final intermediate in a 78% yield for the last step [1]. This established protocol contrasts with the absence of such validated methods for regioisomeric sulfonyl chlorides, which often require de novo route development and optimization.

Synthetic Methodology Sulfonyl Chloride Medicinal Chemistry

The Electron-Withdrawing Cyano Substituent Distinguishes It from Non-Cyano Benzenesulfonamide Analogs

The presence of the 4-cyano group significantly alters the physicochemical profile compared to the simple 2-methoxybenzenesulfonamide (CAS 52960-57-3), which is the most basic structural analog. The 2-methoxybenzenesulfonamide has a measured or predicted logP of ~0.07 [1], whereas the target compound's logP is increased due to the hydrophobic and electron-withdrawing nature of the cyano group, enhancing passive membrane permeability. This difference makes the target compound a superior intermediate for developing cell-permeable inhibitors.

Physicochemical Property LogP Drug Design

Primary Application Scenarios for 4-Cyano-2-methoxybenzene-1-sulfonamide Based on Validated Evidence


Synthesis of NI-57 and Related BRPF Bromodomain Chemical Probes for Epigenetic Target Validation

The compound is the foundational building block for synthesizing NI-57, a gold-standard chemical probe used to study the role of BRPF bromodomains in gene transcription, osteoclastogenesis, and cancer. As detailed in peer-reviewed literature, the probe derived from this building block demonstrates a 31 nM binding affinity (Kd) for BRPF1B [1]. Researchers studying epigenetic regulation can confidently invest in this specific regioisomer to ensure their synthesized probe matches the published pharmacological profile, which is essential for reproducible target validation studies.

Parallel Synthesis of Sulfonamide Libraries for Acetyl-Lysine Reader Domain Drug Discovery

The conversion of the target compound to 4-cyano-2-methoxybenzenesulfonyl chloride via a proven, high-yielding route [2] enables its use as a polar 'cap' in parallel synthetic libraries. This is crucial for developing inhibitors of bromodomains and other reader domains where the sulfonamide moiety acts as a key acetyl-lysine mimetic. Using this validated intermediate saves significant route-scouting time compared to novel, unoptimized syntheses and ensures a reliable supply of diverse analogs for screening cascades.

Reference Standard for Analytical Method Development and Impurity Profiling in BRPF Inhibitor Programs

As a defined small molecule scaffold with a unique regiospecific substitution pattern, 4-cyano-2-methoxybenzene-1-sulfonamide serves as an essential reference standard and potential synthetic impurity marker during the scale-up and quality control of BRPF inhibitor candidates like NI-57. Its distinct retention time and mass spectrum make it an ideal spike-in control for establishing HPLC purity methods and ensuring the batch-to-batch consistency required for preclinical development [1]. Its procurement is critical for robust and auditable analytical chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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